5-(5-fluoro-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
Description
5-(5-Fluoro-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a fluorinated pyrazole moiety. The 1,3,4-thiadiazole scaffold is known for its broad biological activities, including anticancer, antimicrobial, and antiparasitic properties .
Properties
IUPAC Name |
5-(5-fluoro-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN5S/c1-12-4(7)3(2-9-12)5-10-11-6(8)13-5/h2H,1H3,(H2,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWVITGRCRCGCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=NN=C(S2)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-fluoro-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(5-fluoro-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The fluorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride or potassium carbonate, and are carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(5-fluoro-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s fluorinated pyrazole moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of 1,3,4-thiadiazol-2-amine derivatives is highly dependent on substituent groups. Below is a comparative analysis of key analogues:
Key Observations :
- Fluorine Position : Para-fluorine (e.g., 5-(4-fluorophenyl)) enhances cytotoxicity, while meta-fluorine (e.g., 5-(3-fluorophenyl)) favors insecticidal activity .
- Heterocyclic Moieties : Pyrazole (target compound) vs. nitrofuran () or quinazoline () alters target specificity. Pyrazole derivatives may exhibit improved kinase inhibition due to nitrogen-rich rings.
Biological Activity
The compound 5-(5-fluoro-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine represents a novel addition to the family of biologically active thiadiazole derivatives. This article will delve into its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiadiazole ring fused with a pyrazole moiety, which is known for enhancing biological activity through various mechanisms.
Biological Activity Overview
The biological activities of thiadiazole derivatives are well-documented, with notable pharmacological properties including:
- Antimicrobial Activity : Thiadiazole compounds have shown significant antimicrobial effects against various pathogens. For instance, derivatives containing the 1,3,4-thiadiazole structure exhibit promising antibacterial and antifungal properties. A study highlighted that certain thiadiazole derivatives demonstrated inhibition rates of 58%-66% against A. niger and C. albicans compared to standard treatments like fluconazole .
- Anti-inflammatory Properties : Research indicates that thiadiazoles can inhibit pro-inflammatory cytokines. The presence of the pyrazole ring may enhance this effect, although specific data on the compound remains limited.
- Cytotoxicity : Preliminary studies suggest that compounds with a similar structure to this compound exhibit cytostatic properties against cancer cell lines. The mechanism may involve interference with cellular signaling pathways crucial for tumor growth .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. Various synthetic routes have been explored to optimize yield and purity. For example:
| Synthetic Method | Yield (%) | Reaction Conditions |
|---|---|---|
| Method A | 85 | Reflux in ethanol |
| Method B | 75 | Microwave-assisted |
| Method C | 90 | One-pot synthesis |
These methods highlight the versatility in synthesizing thiadiazole derivatives while maintaining high yields.
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds:
- Inhibition of p38 MAPK : Some pyrazole derivatives have been shown to inhibit p38 MAPK with IC50 values in the nanomolar range (e.g., 0.004 μM), suggesting potential for anti-inflammatory applications .
- Antimicrobial Efficacy : A comparative study revealed that halogenated thiadiazoles exhibit enhanced antibacterial activity against Gram-positive bacteria due to their lipophilicity and ability to penetrate bacterial membranes .
- Potential as Anticancer Agents : Research on related thiadiazole compounds indicates promising cytotoxicity against various cancer cell lines, warranting further investigation into their mechanisms of action and therapeutic potential .
Q & A
Q. Key Characterization Methods :
- IR Spectroscopy : Confirms NH₂ and C=N stretches (3200–3400 cm⁻¹ and 1650–1680 cm⁻¹, respectively) .
- X-ray Crystallography : Validates planar thiadiazole-pyrazole geometry (bond lengths: C–N ≈ 1.30 Å, C–S ≈ 1.70 Å) .
Advanced: How can synthetic yields be optimized for this compound under varying reaction conditions?
Answer :
Yield optimization requires systematic parameter testing:
- Temperature : Elevated temperatures (100–120°C) improve cyclization efficiency but may degrade sensitive substituents .
- Catalysts : Triethylamine enhances acylation steps (e.g., chloroacetyl chloride reactions) by neutralizing HCl byproducts .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) increase reaction rates for nucleophilic substitutions compared to ethanol .
Q. Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhaling POCl₃ fumes .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes .
Advanced: How do structural modifications influence its biological activity?
Answer :
Substituents on the pyrazole or thiadiazole rings modulate activity:
Q. Structure-Activity Relationship (SAR) Table :
| Substituent | Biological Activity (IC₅₀, µM) |
|---|---|
| 5-Fluoro | Antifungal: 12.5 |
| 4-Pyridyl | Antibacterial: 8.2 |
| 3,4-Dimethoxyphenyl | Anticancer: 4.7 |
Advanced: How can contradictory data on its antimicrobial efficacy be resolved?
Answer :
Contradictions often arise from assay variability:
- Strain Differences : Test against standardized strains (e.g., C. albicans ATCC 10231) .
- Concentration Gradients : Use MIC/MBC assays with 2-fold dilutions to minimize false positives .
- Solvent Controls : DMSO concentrations >1% may inhibit microbial growth, skewing results .
Basic: What spectroscopic techniques confirm its molecular structure?
Q. Answer :
- ¹H/¹³C NMR : Pyrazole protons appear at δ 7.8–8.2 ppm; thiadiazole C=N signals at δ 160–165 ppm .
- Single-Crystal XRD : Confirms dihedral angles between pyrazole and thiadiazole rings (e.g., 5.8° in analogous structures) .
Advanced: What computational methods predict its binding affinity to biological targets?
Q. Answer :
- Molecular Docking : Use AutoDock Vina with fungal CYP51 (PDB: 3KHM) to simulate interactions .
- QSAR Models : Correlate logP values with antifungal activity (optimal logP ≈ 2.5) .
Advanced: How can environmental fate studies be designed for this compound?
Q. Answer :
- Degradation Pathways : Test hydrolysis (pH 5–9) and photolysis (UV light, 254 nm) .
- Bioaccumulation : Use OECD 305 guidelines with Daphnia magna to assess lipid solubility .
Basic: What are its known biological activities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
